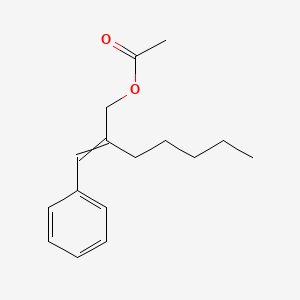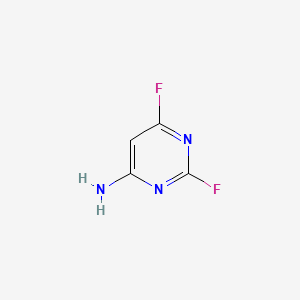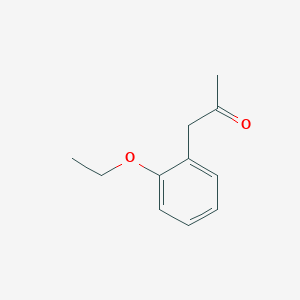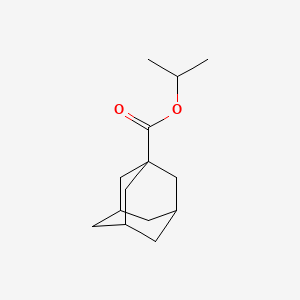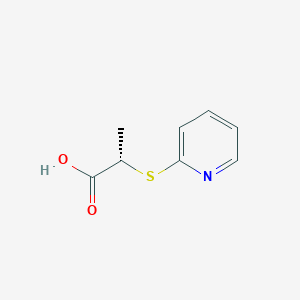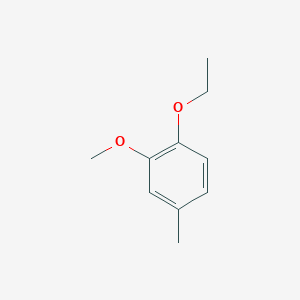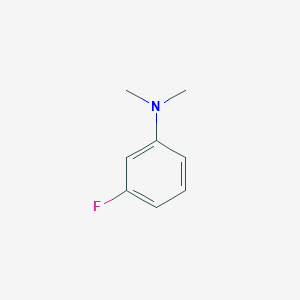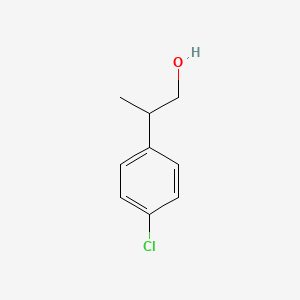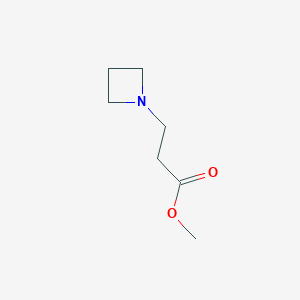
Methyl 3-(azetidin-1-yl)propanoate
Descripción general
Descripción
Methyl 3-(azetidin-1-yl)propanoate is a compound that falls within the broader class of azetidinones, which are four-membered lactam rings with potential applications in medicinal chemistry and organic synthesis. The azetidinone moiety is known for its presence in various biologically active compounds and its utility as a building block in organic synthesis.
Synthesis Analysis
The synthesis of azetidinone derivatives often involves the construction of the four-membered lactam ring, which can be achieved through various synthetic routes. For instance, the synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrates a three-step, one-pot construction of the chiral azetidine ring starting from l-(+)-methionine, showcasing the versatility of azetidinones in asymmetric synthesis . Similarly, the preparation of 3-methylene-4-(trifluoromethyl)azetidin-2-ones from corresponding 3-oxo-4-trifluoromethyl-β-lactams highlights the use of azetidinones as novel building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives can be elucidated using various spectroscopic techniques, such as NMR and X-ray diffraction. For example, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was investigated by X-ray diffraction, revealing its crystallization in a monoclinic system and providing detailed geometric parameters . This structural information is crucial for understanding the reactivity and potential interactions of azetidinone derivatives in biological systems or as intermediates in chemical reactions.
Chemical Reactions Analysis
Azetidinones participate in a variety of chemical reactions, which can be utilized to further modify their structure and enhance their biological or chemical utility. The evaluation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol in catalytic asymmetric addition of organozinc reagents to aldehydes is an example of the reactivity of azetidinone derivatives, achieving high enantioselectivity in the formation of chiral alcohols . Additionally, the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine via a Stille coupling reaction demonstrates the incorporation of azetidinone derivatives into more complex molecules, potentially for applications in imaging or as ligands for biological receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure and substituents. These properties are important for their solubility, stability, and reactivity. For instance, the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate and its detailed spectroscopic characterization provide insights into the compound's electronic environment and potential reactivity . The antibacterial evaluation of some azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one also reflects the influence of the azetidinone moiety on biological activity, with some compounds displaying promising antibacterial activities .
Aplicaciones Científicas De Investigación
Self-curing Polyurethane Systems
Methyl 3-(azetidin-1-yl)propanoate derivatives, specifically 3-azetidinyl propanol, have been synthesized and utilized in the development of self-curing aqueous-based polyurethane dispersions. These dispersions exhibit a unique ring-opening reaction of azetidine end groups, leading to the formation of a polymeric network structure upon drying, which enhances their performance properties (Wang et al., 2006).
Synthesis and Characterization of Uracil Derivatives
Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and its chloro derivative are two uracil derivatives synthesized from methyl 3-(azetidin-1-yl)propanoate. These compounds have been extensively characterized and their interactions with DNA have been studied, indicating electrostatic binding. The X-ray diffraction analysis revealed antiparallel β-sheet arrangements in these compounds (Yao et al., 2013).
Antileishmanial Agents
Compounds derived from methyl 3-(azetidin-1-yl)propanoate, specifically 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, have been synthesized and evaluated for their antileishmanial activity. These compounds have shown promising results, with some exhibiting comparable activity to clinically used antileishmanial drugs (Singh et al., 2012).
Organometallic Analogs of Antibiotics
Methyl 3-(azetidin-1-yl)propanoate derivatives have been used in the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. These compounds were synthesized as organometallic analogs of the antibiotic platensimycin, although they did not exhibit significant antibacterial activity (Patra et al., 2012).
Hybrid Anticonvulsants and Antinociceptives
Methyl 3-(azetidin-1-yl)propanoate derivatives have been synthesized as part of a focused library of piperazinamides, acting as potential hybrid anticonvulsants. These compounds join fragments of well-known antiepileptic drugs, exhibiting broad-spectrum activity in preclinical seizure models and antinociceptive properties (Kamiński et al., 2016).
Catalytic Asymmetric Additions
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from methyl 3-(azetidin-1-yl)propanoate, was used for catalytic asymmetric additions to aldehydes. This compound displayed high enantioselectivity in reactions like ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
Propiedades
IUPAC Name |
methyl 3-(azetidin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDELIYPIRSMXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310257 | |
| Record name | methyl 3-azetidin-1-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(azetidin-1-yl)propanoate | |
CAS RN |
502144-09-4 | |
| Record name | methyl 3-azetidin-1-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)

